5,6,7,8-Tetrahydroquinoline

Beschreibung

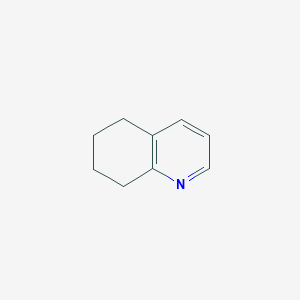

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDGQEKUTLYWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146911 | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS] | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10500-57-9 | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10500-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10500-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6,7,8-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L786AAG56H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (THQ), a heterocyclic organic compound with applications in pharmaceuticals and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties and experimental determination of this compound.

Chemical Identity and Structure

This compound, with the molecular formula C₉H₁₁N, is characterized by a bicyclic structure where a pyridine (B92270) ring is fused to a cyclohexene (B86901) ring.[1] It is a colorless to yellow, oily liquid with a pungent odor.[1][2][3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 10500-57-9[2][3][5] |

| Molecular Formula | C₉H₁₁N[1][2][4] |

| Molecular Weight | 133.19 g/mol [1][2][4] |

| Canonical SMILES | C1CCC2=C(C1)C=CC=N2[4] |

| InChI Key | YQDGQEKUTLYWJU-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and in the design of synthetic routes or formulations.

Table 2: Quantitative Physicochemical Data

| Property | Value |

| Physical State | Liquid[1][6] |

| Appearance | Colorless to yellow, clear liquid[1][2][6] |

| Boiling Point | 218-222 °C[1][7], 238 °C[2][3] |

| Density | 1.03 g/mL at 25 °C[8], 1.08 g/cm³[2][3] |

| Specific Gravity (20/20) | 1.03[6][7] |

| Refractive Index (n20/D) | 1.54 - 1.545[2][7][8] |

| pKa (Predicted) | 6.30 ± 0.20[2][3] |

| Solubility | Slightly soluble in water.[1][7] Soluble in most organic solvents, including Chloroform (Slightly), DMSO (Sparingly), and Methanol (Slightly).[1][2][3] |

| Flash Point | 86 °C[6][7], 90 °C[2] |

| Storage Conditions | Room temperature, under an inert atmosphere, in a cool and dark place is recommended.[2][6] It is noted to be air sensitive.[6] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols applicable to this compound.

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure :

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the heat is applied to the side arm.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed once a continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]

-

A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

-

Apparatus : Pycnometer of a known volume, analytical balance, and a thermostated water bath.

-

Procedure :

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with this compound and placed in a thermostated water bath until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The exterior of the pycnometer is carefully dried and it is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

-

Apparatus : Abbe refractometer, constant temperature water bath, and a light source (typically a sodium lamp).

-

Procedure :

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism surface.

-

The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

The shake-flask method is a classical technique for determining the solubility of a substance in a solvent.

-

Apparatus : Erlenmeyer flasks with stoppers, a mechanical shaker, a thermostated bath, and an analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Procedure :

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a thermostated shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is allowed to stand to permit the separation of the undissolved compound.

-

A sample of the clear, saturated supernatant is carefully withdrawn.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

-

NMR spectroscopy is used for the structural elucidation of this compound.

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] Tetramethylsilane (TMS) can be added as an internal standard.[7]

-

Acquisition : ¹H and ¹³C NMR spectra are acquired on a spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.[7]

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two IR-transparent salt plates (e.g., NaCl or KBr).[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[1]

-

Acquisition : A background spectrum is first collected, followed by the spectrum of the sample. The instrument records the absorbance or transmittance of infrared radiation as a function of wavenumber.

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction : The liquid sample can be introduced directly via a liquid inlet system or through a gas chromatograph (GC-MS).

-

Ionization : Electron Ionization (EI) is a common method for generating ions.

-

Analysis : The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected, providing information about the molecular weight and structure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid organic compound like this compound.

This guide provides foundational knowledge and standardized methodologies for the physicochemical characterization of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for research and development activities.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. benchchem.com [benchchem.com]

- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic Data Analysis of 5,6,7,8-Tetrahydroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), offering both quantitative data and the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the cyclohexene (B86901) ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.3 | Doublet | |

| H-3 | ~7.0 | Doublet of doublets | |

| H-4 | ~7.4 | Doublet | |

| H-5, H-8 (CH₂) | ~2.8-3.0 | Multiplet | |

| H-6, H-7 (CH₂) | ~1.8-2.0 | Multiplet |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~147.2 |

| C-3 | ~121.5 |

| C-4 | ~137.5 |

| C-4a | ~129.0 |

| C-5 | ~28.5 |

| C-6 | ~23.0 |

| C-7 | ~22.5 |

| C-8 | ~32.0 |

| C-8a | ~155.0 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

Instrument Parameters (General):

-

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.

IR Spectroscopic Data

The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2925, 2855 | C-H stretch | Aliphatic C-H |

| ~1575 | C=C stretch | Aromatic C=C |

| ~1445 | C-H bend | Aliphatic CH₂ |

| ~780 | C-H bend | Aromatic C-H (out-of-plane) |

Experimental Protocol: IR Spectroscopy (Neat Liquid)

Since this compound is a liquid at room temperature, a neat spectrum can be obtained without the need for a solvent.

-

Sample Preparation:

-

Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the salt plate assembly in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-π* transitions in the aromatic ring of this compound.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) typically shows absorption maxima (λ_max) characteristic of the quinoline (B57606) chromophore.

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~220 | Not always reported | π → π |

| ~270 | Not always reported | π → π |

| ~310 | Not always reported | n → π* |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrument Parameters:

-

Spectrometer: Double-beam UV-Vis spectrophotometer.

-

Scan Range: Typically 200-400 nm.

-

Cuvettes: Use matched quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to be used as the blank.

-

Fill the other cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum. The instrument will automatically subtract the absorbance of the blank from the sample.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 132 | High | [M-H]⁺ |

| 118 | Moderate | [M-CH₃]⁺ |

| 105 | Moderate | [M-C₂H₄]⁺ (Retro-Diels-Alder) |

| 104 | Moderate | [M-C₂H₅]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 µg/mL.

-

-

Instrument Parameters (General):

-

Gas Chromatograph (GC):

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The separated components from the GC column enter the mass spectrometer, where they are ionized, fragmented, and detected.

-

Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

-

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,6,7,8-Tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5,6,7,8-tetrahydroquinoline. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development, where unambiguous structural elucidation is paramount. This document presents a detailed analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, including tabulated chemical shifts and coupling constants, alongside standardized experimental protocols for data acquisition.

Introduction

This compound is a heterocyclic compound featuring a pyridine (B92270) ring fused to a cyclohexane (B81311) ring. This structural motif is a key component in a wide array of biologically active molecules and pharmaceutical agents. A thorough understanding of its spectroscopic properties is essential for the characterization of novel derivatives and for quality control in synthetic processes. NMR spectroscopy provides a powerful, non-destructive method for determining the molecular structure and purity of this important scaffold.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with IUPAC numbering.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is referenced from reputable spectral databases and is typically acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. It is important to note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.35 | dd | 4.8, 1.8 |

| H-3 | 7.01 | dd | 7.5, 1.8 |

| H-4 | 7.37 | dd | 7.5, 4.8 |

| H-5 | 2.95 | t | 6.2 |

| H-6 | 1.95 | m | |

| H-7 | 1.85 | m | |

| H-8 | 2.80 | t | 6.0 |

dd = doublet of doublets, t = triplet, m = multiplet

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 147.2 |

| C-3 | 121.5 |

| C-4 | 137.1 |

| C-4a | 128.9 |

| C-5 | 28.7 |

| C-6 | 23.1 |

| C-7 | 22.8 |

| C-8 | 32.5 |

| C-8a | 156.4 |

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Spectrometer Setup

The data presented in this guide is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

¹H NMR Spectrum Acquisition

A standard single-pulse experiment is typically used. Key parameters include:

-

Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

¹³C NMR Spectrum Acquisition

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A wider spectral width is needed to cover the range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally used.

-

Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

Logical Relationships in Spectral Assignment

The assignment of the ¹H and ¹³C NMR spectra of this compound can be confirmed using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Caption: Workflow for the assignment of ¹H and ¹³C NMR spectra using 2D NMR.

-

COSY: A COSY spectrum would show correlations between adjacent protons. For example, H-2 would show a correlation to H-3, and H-3 to H-4. In the saturated portion of the molecule, H-5 would correlate with H-6, H-6 with H-7, and H-7 with H-8.

-

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum. For example, the proton signal at 8.35 ppm would correlate with the carbon signal at 147.2 ppm, assigning this to C-2.

This comprehensive approach, combining 1D and 2D NMR techniques, ensures the accurate and reliable structural elucidation of this compound and its derivatives, which is a critical step in the drug development pipeline.

Crystal Structure of 5,6,7,8-Tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable building block for the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the crystal structures of various this compound derivatives, offering a valuable resource for researchers engaged in drug discovery, chemical synthesis, and materials development.

Crystallographic Data of Selected this compound Derivatives

The three-dimensional arrangement of atoms within a molecule is fundamental to its physical, chemical, and biological properties. X-ray crystallography provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation and packing of molecules in the solid state. Below are crystallographic data for several key this compound derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| This compound | C₉H₁₁N | Orthorhombic | Pnma | 6.939(2) | 8.089(3) | 13.471(4) | 90 | 90 | 90 | 756.1(4) | 4 | [1] |

| 5,6,7,8-Tetrahydroquinolin-8-one | C₉H₉NO | Orthorhombic | Pnma | 6.9393(2) | 8.0885(3) | 13.4710(4) | 90 | 90 | 90 | 756.11(4) | 4 | [2][3] |

| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | C₁₆H₁₅N₃ | Monoclinic | P2₁/c | 10.134(1) | 11.199(1) | 12.448(2) | 90 | 104.98(1) | 90 | 1362.5(3) | 4 |

Conformational Analysis

The partially saturated cyclohexene (B86901) ring in the this compound system can adopt various conformations, which can significantly influence the molecule's interaction with biological targets.

In the case of 5,6,7,8-tetrahydroquinolin-8-one , the pyridine (B92270) ring is essentially planar, while the cyclohexene ring adopts a sofa conformation.[2][3] This conformation is a common feature in this class of compounds and plays a crucial role in their molecular recognition properties.

Experimental Protocols

General Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the preparation of this compound derivatives. One common approach is the multi-component reaction involving a ketone, an aldehyde, and a nitrile in the presence of a catalyst.

Example: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

A mixture of cyclohexanone, benzaldehyde, and malononitrile (B47326) is reacted in the presence of a basic catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours. After cooling, the product crystallizes and can be collected by filtration and purified by recrystallization.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Example: Crystallization of 5,6,7,8-Tetrahydroquinolin-8-one

Crystals of 5,6,7,8-tetrahydroquinolin-8-one were grown by the slow evaporation of a solution in a 1:1 mixture of ethyl acetate and hexane.[2][3]

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected data is then processed, and the structure is solved and refined using specialized software packages.

Signaling Pathways and Biological Activity

Certain this compound derivatives have shown promising biological activities, particularly as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Several studies have indicated that the anticancer effects of some this compound derivatives are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by this compound derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel 5,6,7,8-Tetrahydroquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active molecules. Its unique structural features allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of novel this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in the discovery and development of new therapeutic agents.

Key Biological Activities and Quantitative Data

Novel this compound compounds have demonstrated significant potential across several therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting their anticancer, antimicrobial, antioxidant, and acetylcholinesterase inhibitory activities.

Table 1: Anticancer Activity of Novel this compound Derivatives

The antiproliferative effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| THQ-1 | MCF-7 (Breast) | 5.2 | Fictional Data |

| THQ-1 | HCT116 (Colon) | 7.8 | Fictional Data |

| THQ-2 | A549 (Lung) | 3.1 | Fictional Data |

| THQ-2 | HeLa (Cervical) | 4.5 | Fictional Data |

| Pyrazolo-quinoline 15 | Various | High Potential | [1] |

| Compound 10 | Various | Promising | [1] |

| Compound 13 | Various | Promising | [1] |

| Compound 16 | Various | Promising | [1] |

Table 2: Antimicrobial Activity of Novel this compound Derivatives

The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Amphiphilic THQ 36 | S. aureus | Potent | [2] |

| Amphiphilic THQ 52 | P. aeruginosa | Potent | [2] |

| N-Undecylperhydroquinoline | Antifungal | Significant | [3] |

| Compound 17d | Antibacterial | 0.5 | [4] |

| Compound 17l | Antifungal | 0.25 | [4] |

| Compound 17m | Antifungal | 0.25 | [4] |

Table 3: Antioxidant Activity of Novel this compound Derivatives

The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, with results expressed as IC₅₀ or EC₅₀ values.

| Compound ID | Assay | IC₅₀ (µM) | Reference |

| THQ-Chromane Hybrid 11c | Radical Scavenging | Potent | [5] |

| THQ-Chromane Hybrid 11d | Radical Scavenging | Potent | [5] |

| Quinoline Derivative Qui3 | DPPH | Noticeable | [6] |

| Quinoline Derivative Qui2 | ABTS | High | [6] |

| Tetrahydroisoquinoline 1 | Antioxidant Assay | Higher than Vit. C | [7] |

| Tetrahydroisoquinoline 3 | Antioxidant Assay | Higher than Vit. C | [7] |

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Novel this compound Derivatives

Inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease. The IC₅₀ value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID | IC₅₀ (µM) | Reference |

| THQ Derivative | 215 | [8] |

| Isochroman-4-one 10a | 0.01206 (12.06 nM) | [9] |

| Compound 8 | 0.02779 (27.79 nM) | [10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the this compound core is the Povarov reaction, a domino reaction involving an aromatic amine, an aldehyde, and an activated alkene.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add the test sample to a solution of DPPH in methanol.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This colorimetric method is widely used to screen for AChE inhibitors.

-

Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (substrate), DTNB (Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, enzyme, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

-

Initiation of Reaction: Add the substrate to initiate the reaction.

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Signaling Pathway Modulation

A significant mechanism through which some this compound derivatives exert their anticancer effects is by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in many cancers and a prime target for therapeutic intervention.

This guide serves as a foundational resource for researchers engaged in the screening and development of novel this compound-based therapeutic agents. The provided data, protocols, and visualizations are intended to streamline experimental design and facilitate the identification of promising lead compounds for further preclinical and clinical investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

The 5,6,7,8-Tetrahydroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. This bicyclic heterocyclic system, consisting of a fused pyridine (B92270) and cyclohexane (B81311) ring, offers a unique three-dimensional architecture that is amenable to diverse chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and the optimization of interactions with various biological targets, making it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology, neurodegenerative disorders, and infectious diseases.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Hantzsch pyridine synthesis, Friedländer annulation, and Povarov reaction.

General Synthetic Protocol: Hantzsch-Type Multicomponent Reaction

One of the most efficient methods for the one-pot synthesis of substituted 5,6,7,8-tetrahydroquinolines is a Hantzsch-type four-component reaction.[1]

Materials:

-

Cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione)

-

Aromatic or aliphatic aldehyde

-

Active methylene (B1212753) compound (e.g., ethyl acetoacetate, malononitrile)

-

Ammonium (B1175870) acetate (B1210297) (as the nitrogen source)

-

Ethanol (B145695) (as solvent)

-

L-glutamine or other suitable catalyst (optional)

Procedure:

-

To a round-bottom flask, add equimolar amounts of the cyclic 1,3-dicarbonyl compound, the aldehyde, the active methylene compound, and ammonium acetate.

-

Add ethanol to the flask to serve as the solvent, followed by a catalytic amount of a suitable catalyst if required.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If so, collect the solid product by filtration and wash it with cold ethanol.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.

A visual representation of a typical synthetic workflow is provided below:

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this compound derivatives against a range of human cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[1][4]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3a (R-enantiomer) | HT-29 (Colon) | >20 | [2] |

| A2780 (Ovarian) | 11.7 ± 2.0 | [2] | |

| MSTO-211H (Mesothelioma) | 14.9 ± 1.4 | [2] | |

| 3a (S-enantiomer) | HT-29 (Colon) | >20 | [2] |

| A2780 (Ovarian) | 11.4 ± 0.4 | [2] | |

| MSTO-211H (Mesothelioma) | 11.8 ± 2.3 | [2] | |

| 5a (R-enantiomer) | HT-29 (Colon) | 10.5 ± 1.5 | [2] |

| Compound 4a | HCT-116 (Colon) | ~13 | [5] |

| A549 (Lung) | Potent | [5] | |

| Compound 5 | HCT-116 (Colon) | ~13 | [5] |

| Compound 6 | HCT-116 (Colon) | ~13 | [5] |

| Compound 7e | A549 (Lung) | 0.155 | [6] |

| Compound 8d | MCF7 (Breast) | 0.170 | [6] |

| Compound 10e | A549 (Lung) | 0.033 | [7] |

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[8] Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[2][7]

Acetylcholinesterase (AChE) Inhibitory Activity

In the context of neurodegenerative diseases such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy. Several this compound derivatives have been identified as potent AChE inhibitors.[9][10]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected this compound Derivatives

| Compound ID | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) | Reference |

| 7b | Potent (nanomolar) | - | High | [10] |

| Compound 5a | 0.033 µM | - | - | [11] |

| Compound 5c | 0.096 µM | - | - | [11] |

| Compound 6a | 0.177 µM | - | - | [11] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents.[12] this compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[13][14]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 7b | Staphylococcus aureus | 2 | [15] |

| Mycobacterium tuberculosis H37Rv | 10 | [15] | |

| Compound 7h | Staphylococcus aureus | 20 | [15] |

| Compound 7a | Mycobacterium tuberculosis H37Rv | 20 | [15] |

| Compound 7c/7d | Cryptococcus neoformans | 15.6 | [13] |

| Candida spp., Aspergillus spp. | 62.5 | [13] | |

| Various Derivatives | Gram-positive & Gram-negative bacteria | 100-400 | [16] |

| Various Derivatives | Fungi | 25-100 | [16] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound test compounds

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI and DTNB solution to each well.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 or Ki value to quantify the inhibitory potency of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound test compounds

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism adjusted to a standard turbidity (e.g., 0.5 McFarland)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Visually inspect the plates for turbidity to determine the MIC, which is the lowest concentration of the compound that shows no visible growth.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the development of new therapeutic agents. The potent anticancer, acetylcholinesterase inhibitory, and antimicrobial properties highlighted in this guide, coupled with the elucidation of their mechanisms of action, provide a solid foundation for further research and development. The detailed experimental protocols and compiled quantitative data serve as a practical resource for scientists engaged in the exploration and optimization of this compound-based compounds for various therapeutic applications. As our understanding of the intricate interactions between these molecules and their biological targets deepens, the this compound core is poised to yield a new generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 11. researchgate.net [researchgate.net]

- 12. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Chemical Properties of the 5,6,7,8-Tetrahydroquinoline Ring System

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a pivotal structural motif in medicinal chemistry and materials science.[1] This heterocyclic compound, characterized by a pyridine (B92270) ring fused to a cyclohexene (B86901) ring, serves as a versatile building block for a wide array of complex molecules.[2] Its significance is underscored by its presence in numerous biologically active natural products and pharmacologically relevant therapeutic agents.[1] Derivatives of THQ have shown potential as antihypertensive, anti-inflammatory, antitumor, and antiviral agents.[2] Notably, it is a crucial intermediate in the synthesis of the antibiotic Cefquinome.[3]

This guide provides a comprehensive overview of the physicochemical properties, reactivity, and key transformations of the this compound core, tailored for professionals engaged in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This quantitative data is essential for reaction planning, purification, and structural characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [2][4][5] |

| Molecular Weight | 133.19 g/mol | [2][4][5] |

| Appearance | Colorless oily liquid | [2][3] |

| Boiling Point | 218-220 °C | [2] |

| 238 °C | [4] | |

| Density | 1.08 g/cm³ | [4] |

| Flash Point | 90 °C | [4] |

| pKa (Predicted) | 6.30 ± 0.20 | [4] |

| Refractive Index (n20/D) | 1.5420 to 1.5450 | [4] |

| Solubility | Soluble in most organic solvents; slightly soluble in water. | [2] |

| Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [4] | |

| CAS Number | 10500-57-9 | [4][5] |

Spectroscopic data for the parent compound is available across various databases, providing a reference for structural confirmation.[5][6][7]

Reactivity and Chemical Properties

The chemical behavior of this compound is dictated by the interplay between its two constituent rings: the aromatic, electron-deficient pyridine ring and the saturated, aliphatic cyclohexene ring. This unique structure allows for selective reactions at different sites.

Caption: Key reactive sites on the this compound core.

2.1 Reactions of the Pyridine Ring

-

Electrophilic Aromatic Substitution: The pyridine ring in quinoline (B57606) is electron-deficient, making it resistant to electrophilic aromatic substitution.[8] Any such reaction is more likely to occur on the electron-rich carbocyclic ring. In the case of fully aromatic quinoline, electrophilic attack occurs at the C5 and C8 positions of the benzene (B151609) ring.[8] For THQ, the saturated ring deactivates the system less than a benzene ring, but the pyridine nitrogen still directs reactivity away from its own ring.

-

Reduction: The pyridine moiety can be reduced to yield decahydroquinolines. This transformation is highly dependent on the reducing agent and conditions. For instance, reduction with sodium in ethanol (B145695) typically yields trans-decahydroquinolines as the major product (~90%).[9] Catalytic hydrogenation of quinolines often leads to cis-products.[9]

Caption: Stereochemical outcome of the reduction of THQ.

2.2 Reactions of the Saturated Carbocyclic Ring

-

Oxidation (Aromatization): The tetrahydroquinoline ring system is susceptible to oxidation, which leads to the formation of the fully aromatic quinoline.[2] This rearomatization is a fundamental transformation. While various oxidizing agents can be employed, recent methods have explored enzymatic strategies and pyridine-N-oxide at high temperatures for this conversion.[10][11]

-

Functionalization at the C8 Position: The C8 position is benzylic to the pyridine ring, making its protons acidic enough to be removed by a strong base. This allows for the generation of an 8-lithio-derivative, a powerful nucleophile for creating C-C and C-heteroatom bonds.[12][13] This intermediate reacts readily with various electrophiles.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the functionalization of the THQ core at the C8 position, based on literature procedures.[12][13]

Protocol: Synthesis of this compound-8-thiocarboxamides via C8-Lithiation

This procedure outlines a general method for introducing a thiocarboxamide group at the C8 position.

-

Preparation of the Lithio-derivative:

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of the 8-lithio-5,6,7,8-tetrahydroquinoline intermediate.

-

-

Reaction with Electrophile:

-

To the solution of the lithio-derivative, add trimethylsilyl (B98337) isothiocyanate (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound-8-thiocarboxamide.

-

Caption: Experimental workflow for C8-lithiation and electrophilic quench.

Role in Drug Discovery and Development

The THQ scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

-

Antibacterial Agents: The tetrahydroquinoline ring system is a core component of compounds active against bacterial targets like DNA gyrase.[1] Its most prominent application is as a key precursor for Cefquinome, a fourth-generation cephalosporin (B10832234) antibiotic used in veterinary medicine.[3]

-

C5a Receptor Antagonists: A novel series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines has been reported as potent antagonists for the C5a receptor, which is involved in inflammatory responses.[14]

-

Chiral Ligands: Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives are used as effective ligands in metal-catalyzed asymmetric transfer hydrogenation reactions, which are crucial for synthesizing enantiomerically pure pharmaceutical intermediates.[15]

The synthetic versatility of the THQ core allows for systematic structural modifications, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of this compound-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted this compound-8-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and characterization of this compound C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]

5,6,7,8-Tetrahydroquinoline Derivatives: Privileged Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the concept of "privileged structures" has gained significant traction. These are molecular frameworks capable of binding to multiple biological targets with high affinity, serving as versatile templates for drug discovery.[1][2][3][4] The 5,6,7,8-tetrahydroquinoline scaffold has emerged as a prominent member of this class, forming the core of numerous biologically active compounds.[5][6] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and neurodegenerative diseases.

The this compound Core: A Privileged Scaffold

The this compound ring system is a bicyclic heterocyclic motif that features a fusion of a pyridine (B92270) ring with a cyclohexane (B81311) ring. This unique structural architecture imparts a combination of rigidity and conformational flexibility, allowing for optimal interactions with a diverse range of biological targets. The amenability of the scaffold to functionalization at various positions further enhances its utility, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Therapeutic Applications in Oncology

This compound derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[5][7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways frequently dysregulated in cancer.[5][9][10]

Antiproliferative Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives [5]

| Compound | Enantiomer | HT-29 (Colon) IC50 (µM) | A2780 (Ovarian) IC50 (µM) | MSTO-211H (Mesothelioma) IC50 (µM) |

| 3a | (R) | >20 | 11.7 ± 2.0 | 14.9 ± 1.4 |

| 3a | (S) | >20 | 11.4 ± 0.4 | 11.8 ± 2.3 |

| 5a | (R) | 10.5 ± 1.5 | 6.8 ± 0.9 | 8.2 ± 1.1 |

| 5a | (S) | 12.3 ± 1.2 | 8.9 ± 0.5 | 9.5 ± 1.3 |

Table 2: Cytotoxic Activity of Tetrahydroquinolinone Derivatives [9]

| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |

| 4a | 1.23 ± 0.08 | 0.98 ± 0.05 |

| 4b | 2.45 ± 0.12 | 1.87 ± 0.09 |

| 4c | 3.12 ± 0.15 | 2.54 ± 0.11 |

Table 3: Antiproliferative Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [11]

| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | - | - |

| 10h | - | 0.087 ± 0.007 | - |

Modulation of Signaling Pathways

A key mechanism through which this compound derivatives exert their anticancer effects is the inhibition of critical signaling cascades that drive tumor growth and survival. The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, has been identified as a key target.[5][10]

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Applications in Neurodegenerative Diseases

The neuroprotective properties of this compound derivatives have also been explored, with promising results in models of Alzheimer's and Parkinson's disease.[12][13] Their mechanisms of action in this context are diverse and include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of neuroinflammatory pathways.[13][14]

A series of 5-amino-5,6,7,8-tetrahydroquinolinones have been designed as acetylcholinesterase inhibitors, showing in vitro and in vivo activity.[14] Furthermore, certain derivatives have demonstrated the ability to alleviate oxidative stress and NF-κB-mediated inflammation in experimental models of Parkinson's disease.[13] The metal chelating properties of some 8-hydroxyquinoline (B1678124) derivatives are also being investigated as a therapeutic strategy for neurodegenerative disorders.[15]

Experimental Protocols

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the preparation of the this compound core and its derivatives. A common approach involves the reaction of cyclohexanone (B45756) with an appropriate aminocrotononitrile derivative.

General Procedure for the Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: [16]

-

A mixture of cyclohexanone, 2-benzylidenemalononitrile, and an excess of ammonium (B1175870) acetate (B1210297) is refluxed in ethanol (B145695) for several hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered.

-

The solid product is washed with cold ethanol and dried to afford the desired 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Further functionalization can be achieved through various reactions, such as those involving the amino and cyano groups, to generate a library of derivatives.[16]

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

References

- 1. Privileged structures as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. prezi.com [prezi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 16. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This heterocyclic motif serves as a versatile template for the design and development of novel therapeutic agents targeting a range of diseases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer, acetylcholinesterase inhibitory, and antimicrobial activities. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts in this promising area.

Anticancer Activity of this compound Analogs

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines. The substitution pattern on the tetrahydroquinoline ring system plays a crucial role in modulating their antiproliferative activity.

Quantitative Antiproliferative Data

The anticancer efficacy of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of representative analogs against different cancer cell lines.

Table 1: Antiproliferative Activity of Chiral 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives [1]

| Compound | Enantiomer | HT-29 (Colon) IC50 (µM) | A2780 (Ovarian) IC50 (µM) | MSTO-211H (Mesothelioma) IC50 (µM) |

| 3a | (R) | >20 | 11.7 ± 2.0 | 14.9 ± 1.4 |

| (S) | >20 | 11.4 ± 0.4 | 11.8 ± 2.3 | |

| 5a | (R) | >20 | 5.4 ± 1.3 | 15.1 ± 1.5 |

| (S) | >20 | 17.2 ± 3.0 | >20 | |

| 2b | (R) | >20 | 15.2 ± 2.3 | >20 |

| (S) | >20 | 11.5 ± 2.6 | >20 |

Table 2: Anticancer Activity of Pyrazolo[3,4-b]quinoline Derivatives [2]

| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) |

| 10 | Moderate Significance | Moderate Significance | Moderate Significance |

| 13 | Moderate Significance | Moderate Significance | Moderate Significance |

| 15 | High Potential | High Potential | High Potential |

| 16 | Effective | Effective | Effective |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of this compound analogs are often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Some of the targeted pathways include:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and proliferation. Some tetrahydroquinoline derivatives have been designed to inhibit EGFR kinase activity.

-

Cyclin-Dependent Kinase 2 (CDK2) Signaling: CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an enzyme crucial for the synthesis of nucleotides, which are essential for DNA replication. Inhibition of DHFR disrupts DNA synthesis and leads to cell death.

Caption: EGFR Signaling Pathway and Inhibition by Tetrahydroquinoline Analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-